

Spectroscopic Analysis of Diethyl (1-methylbutyl)malonate: A Technical Guide

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Compound of Interest

Compound Name: Diethyl (1-methylbutyl)malonate

Cat. No.: B031766

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This technical guide provides a comprehensive overview of the spectroscopic characterization of **Diethyl (1-methylbutyl)malonate** (CAS No. 117-47-5). While specific, experimentally-derived quantitative spectroscopic data for this compound is not readily available in public databases, this document outlines the standard methodologies for acquiring and interpreting such data. It also includes a logical workflow for the complete spectroscopic analysis of a novel or uncharacterized chemical entity.

Physicochemical Properties

A summary of the known physical and chemical properties of **Diethyl (1-methylbutyl)malonate** is presented below.

Property	Value	Source
CAS Number	117-47-5	Multiple Sources
Molecular Formula	C ₁₂ H ₂₂ O ₄	[1][2][3][4][5][6]
Molecular Weight	230.30 g/mol	[1][2][3][4][5][6]
Appearance	Clear, colorless oil	[2]
Boiling Point	118-119 °C at 9 mmHg	[6]
Density	0.97 g/cm ³	[4][6]
Refractive Index	1.4270	[6]

Experimental Protocols

The following sections detail the standard experimental protocols for obtaining ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data for a liquid organic compound such as **Diethyl (1-methylbutyl)malonate**.

Proton (¹H) and Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule, providing information on the chemical environment, connectivity, and number of different types of protons and carbons.

Methodology:

- Sample Preparation:
 - Dissolve 5-25 mg of **Diethyl (1-methylbutyl)malonate** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The solvent should be chosen for its ability to dissolve the sample and for its minimal interference in the spectral regions of interest.
 - For ¹³C NMR, a more concentrated solution (50-100 mg/mL) may be required to obtain a good signal-to-noise ratio in a reasonable time.

- Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing ($\delta = 0.00$ ppm).
- Instrument Parameters (General):
 - Spectrometer: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz for ^1H) is typically used.
 - Temperature: Standard analyses are usually performed at room temperature (e.g., 298 K).
 - Locking and Shimming: The spectrometer's magnetic field is locked onto the deuterium signal of the solvent. The field homogeneity is then optimized through a process called shimming to achieve sharp, well-resolved peaks.
- Data Acquisition for ^1H NMR:
 - A standard single-pulse experiment is typically performed.
 - Key parameters to set include the spectral width, acquisition time, relaxation delay, and the number of scans. For a moderately concentrated sample, 8 to 16 scans are often sufficient.
- Data Acquisition for ^{13}C NMR:
 - A proton-decoupled experiment is standard, which results in a spectrum of singlets for each unique carbon atom.
 - Due to the low natural abundance of ^{13}C and its smaller gyromagnetic ratio, a larger number of scans (from hundreds to thousands) and a longer relaxation delay may be necessary compared to ^1H NMR.
- Data Processing:
 - The acquired free induction decay (FID) is Fourier transformed to produce the frequency-domain NMR spectrum.

- The spectrum is then phased, baseline corrected, and the chemical shifts are referenced to the internal standard.
- For ^1H NMR spectra, the peaks are integrated to determine the relative ratios of the different types of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations.

Methodology:

- Sample Preparation (Neat Liquid):
 - Place a single drop of pure **Diethyl (1-methylbutyl)malonate** onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
 - Place a second salt plate on top of the first, gently pressing to form a thin, uniform liquid film between the plates.
- Instrument and Data Acquisition:
 - Place the "sandwich" of salt plates into the sample holder of an FT-IR spectrometer.
 - Acquire a background spectrum of the empty sample compartment to subtract contributions from atmospheric water and carbon dioxide.
 - Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over the mid-infrared range (e.g., 4000-400 cm^{-1}).
- Data Processing and Analysis:
 - The background spectrum is automatically subtracted from the sample spectrum.
 - The resulting transmittance or absorbance spectrum is analyzed for the presence of characteristic absorption bands corresponding to specific functional groups (e.g., C=O

stretch for the ester, C-H stretches for the alkyl groups, and C-O stretches).

Mass Spectrometry (MS)

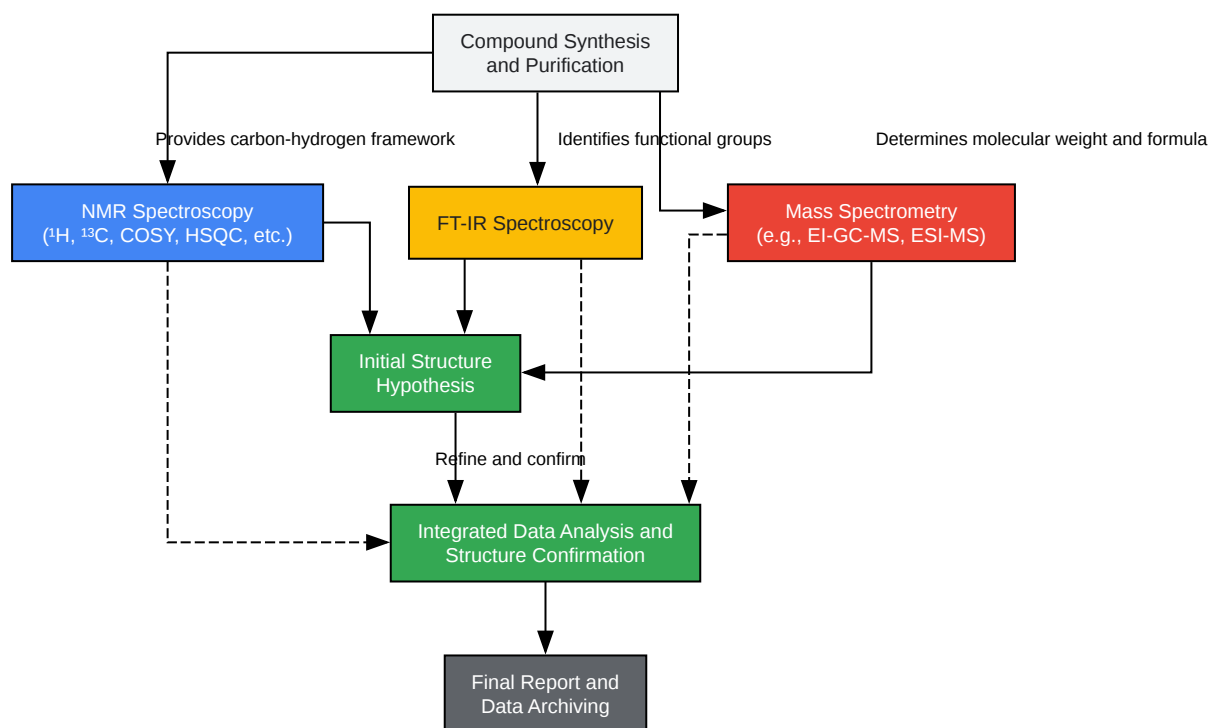
Objective: To determine the molecular weight of the compound and to obtain information about its structure from the fragmentation pattern.

Methodology (Electron Ionization - Gas Chromatography-Mass Spectrometry, EI-GC-MS):

- Sample Introduction and Ionization:
 - A dilute solution of **Diethyl (1-methylbutyl)malonate** in a volatile organic solvent (e.g., dichloromethane or diethyl ether) is injected into a gas chromatograph (GC).
 - The GC separates the compound from any impurities.
 - The eluted compound is introduced into the ion source of the mass spectrometer.
 - In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion ($M^{+ \cdot}$) and various fragment ions.
- Mass Analysis:
 - The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection and Spectrum Generation:
 - The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z .
 - The spectrum is analyzed to identify the molecular ion peak (if present) and to interpret the fragmentation pattern to deduce the structure of the molecule.

Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a chemical compound like **Diethyl (1-methylbutyl)malonate**.



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A logical workflow for spectroscopic analysis.

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